2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antimalarial activities .
Preparation Methods
The synthesis of 2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile typically involves the cyclization of substituted acetanilides to form 2-chloroquinoline-3-carbaldehydes, which are then transformed into the desired compound through further chemical reactions . The reaction conditions often involve the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, quinoline derivatives have been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway . This inhibition leads to the induction of apoptosis and the suppression of tumor growth .
Comparison with Similar Compounds
2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile can be compared with other similar quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Chloro-8-methylquinoline: This compound is structurally similar and exhibits comparable biological activities.
2-Chloroquinoline: Another related compound with similar applications in chemistry and biology.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H9ClN2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(2-chloro-8-methylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2/c1-8-3-2-4-9-7-10(5-6-14)12(13)15-11(8)9/h2-4,7H,5H2,1H3 |
InChI Key |
ZEDZQMXGGDEFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC#N |
Origin of Product |
United States |
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